2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))-
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Overview
Description
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms This particular compound is characterized by the presence of three hydroxyl groups and one methyl group attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- can be achieved through several methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups.
Industrial Production Methods
Industrial production of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- typically involves the hydrogenation of unsaturated δ-lactams and the oxidation of piperidines . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone: A simpler analog without the hydroxyl and methyl groups.
4-Piperidinone: Another piperidinone derivative with a different substitution pattern.
δ-Valerolactam: A related compound with a similar lactam structure.
Uniqueness
2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3S-(3alpha,4beta,5beta,6beta))- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
117238-34-3 |
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Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3S,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO4/c1-2-3(8)4(9)5(10)6(11)7-2/h2-5,8-10H,1H3,(H,7,11)/t2-,3+,4+,5-/m0/s1 |
InChI Key |
RVEQSBNOIGURLV-RSJOWCBRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(=O)N1)O)O)O |
Canonical SMILES |
CC1C(C(C(C(=O)N1)O)O)O |
Origin of Product |
United States |
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